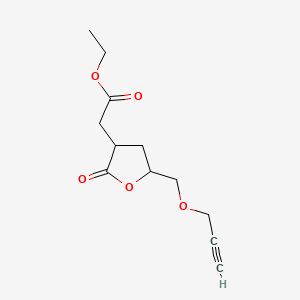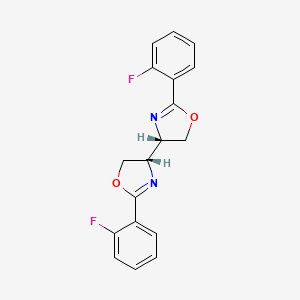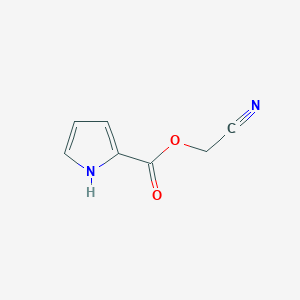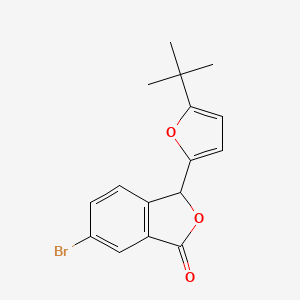
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxy, methyl, and methylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of (2S,4R)-ethyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate with methanesulfonyl chloride in the presence of a base such as pyridine . This reaction results in the formation of the desired compound through the substitution of the hydroxyl group with a methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of the compound under controlled conditions, minimizing waste and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Applications De Recherche Scientifique
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-ethyl 1-benzyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylate
- Pyrrolidine-2,5-dione
- Prolinol scaffolds
Uniqueness
Butyric (2S)-3-hydroxy-1-methyl-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in synthetic organic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C11H19NO7S |
|---|---|
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
butanoyl (2S)-3-hydroxy-1-methyl-4-methylsulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO7S/c1-4-5-8(13)18-11(15)9-10(14)7(6-12(9)2)19-20(3,16)17/h7,9-10,14H,4-6H2,1-3H3/t7?,9-,10?/m0/s1 |
Clé InChI |
RFWYSXBNLCNOIT-ZAJCDATESA-N |
SMILES isomérique |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C)O |
SMILES canonique |
CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
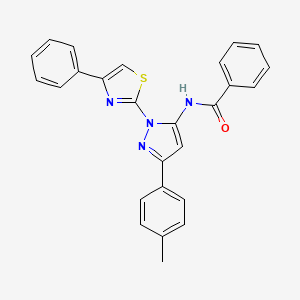
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
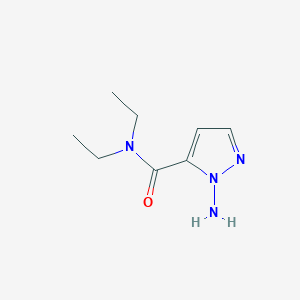

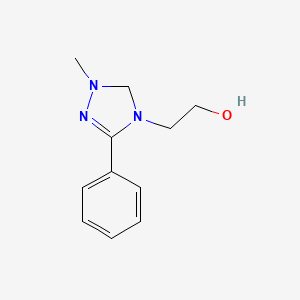
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
